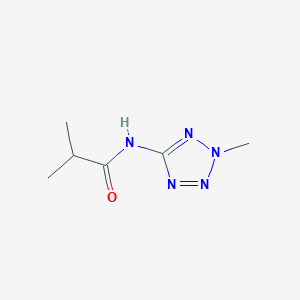
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid
Vue d'ensemble
Description
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid is an organic compound with the molecular formula C11H9N3O2 and a molecular weight of 215.213 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an acrylic acid moiety. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Formation of Azide: The starting material, such as phenyl azide, is prepared by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, under copper(I) catalysis to form the triazole ring.
Acrylic Acid Formation: The resulting triazole compound is then subjected to a Knoevenagel condensation reaction with malonic acid to introduce the acrylic acid moiety
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole amines. Substitution reactions can lead to a variety of functionalized triazole derivatives .
Applications De Recherche Scientifique
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and drug development.
Industry: Utilized in the development of new materials, such as polymers and coordination complexes .
Mécanisme D'action
The mechanism of action of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, triazole derivatives have been shown to inhibit enzymes such as xanthine oxidase and poly(ADP-ribose) polymerase (PARP), which are involved in oxidative stress and DNA repair, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenyl-2H-1,2,3-triazole-4-carbaldehyde: A related compound with similar structural features but different functional groups.
1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Another triazole derivative with a benzoate ester group.
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: A triazole compound with a fluorophenyl group
Uniqueness
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid is unique due to the presence of both the triazole ring and the acrylic acid moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
(E)-3-(2-phenyltriazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-8H,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBQUZCLPBXSD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


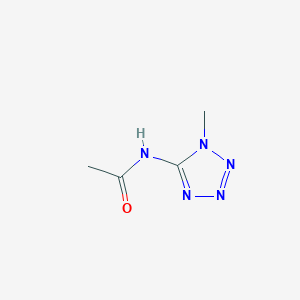
![N-[1-(4-Formylphenyl)propan-2-yl]acetamide](/img/structure/B3385183.png)

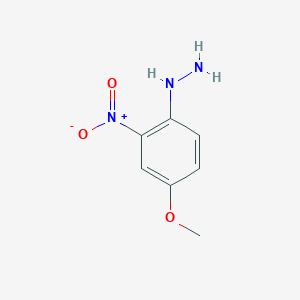


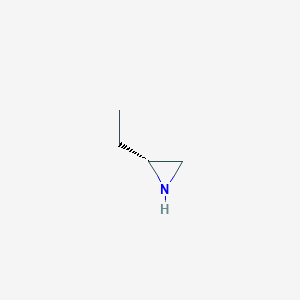
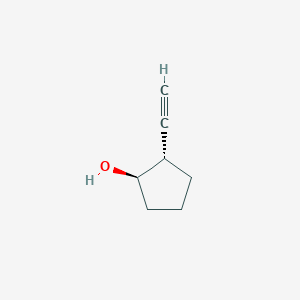
![4-[tert-butyl(nitroso)amino]butanoicacid](/img/structure/B3385247.png)



